1-(butan-2-yl)-5-(difluoromethyl)-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-PHENYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidin-4(1H)-ones This compound is characterized by its unique structural features, including a sec-butyl group, a difluoromethyl group, a phenyl group, and a sulfanyl group attached to the pyrido[2,3-d]pyrimidin-4(1H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-PHENYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrido[2,3-d]pyrimidin-4(1H)-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sec-Butyl Group: This step often involves alkylation reactions using sec-butyl halides in the presence of a strong base.
Addition of the Difluoromethyl Group: This can be accomplished through radical trifluoromethylation reactions using difluoromethylating agents.
Attachment of the Phenyl Group: This step might involve Suzuki coupling reactions using phenyl boronic acids and palladium catalysts.
Incorporation of the Sulfanyl Group: This can be done through nucleophilic substitution reactions using thiol reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-PHENYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidinone core can be reduced to dihydropyrimidines using reducing agents like sodium borohydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrimidines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-PHENYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-PHENYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is crucial in cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds also target FGFRs and have shown potent inhibitory activity.
Trifluoromethylated Compounds: Compounds with trifluoromethyl groups are known for their enhanced metabolic stability and bioactivity.
Uniqueness
1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-PHENYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a difluoromethyl group and a sulfanyl group is particularly noteworthy, as it can influence the compound’s pharmacokinetic properties and interaction with biological targets.
Properties
Molecular Formula |
C18H17F2N3OS |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-butan-2-yl-5-(difluoromethyl)-7-phenyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H17F2N3OS/c1-3-10(2)23-16-14(17(24)22-18(23)25)12(15(19)20)9-13(21-16)11-7-5-4-6-8-11/h4-10,15H,3H2,1-2H3,(H,22,24,25) |
InChI Key |
SQUUSJHWOSOZSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C2=C(C(=CC(=N2)C3=CC=CC=C3)C(F)F)C(=O)NC1=S |
Origin of Product |
United States |
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